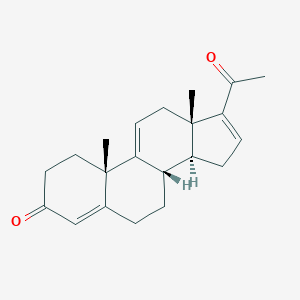

Pregna-4,9(11),16-triene-3,20-dione

描述

Pregna-4,9(11),16-triene-3,20-dione is a steroidal compound with significant importance in the synthesis of corticosteroids. It is characterized by its unique structure, which includes multiple double bonds and a ketone group. This compound is a precursor in the production of various corticosteroids used in medical treatments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,9(11),16-triene-3,20-dione typically involves the transformation of phytosterols through a combination of microbial and chemical processes. One efficient method includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid using engineered Mycolicibacterium neoaurum. This intermediate is then subjected to a series of chemical reactions, including hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to increase yield and reduce costs, often incorporating advanced biotechnological methods to enhance the efficiency of microbial transformations and chemical reactions .

化学反应分析

Types of Reactions

Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

科学研究应用

Pharmaceutical Applications

Pregna-4,9(11),16-triene-3,20-dione is primarily recognized for its role in the development of steroid-based medications. Its derivatives are utilized in the synthesis of glucocorticoids and other steroid hormones that are critical in treating inflammatory diseases, allergies, and hormonal imbalances.

Glucocorticoid Synthesis

The compound serves as a precursor in synthesizing potent glucocorticoids. For instance, it is involved in the preparation of derivatives that exhibit anti-inflammatory properties. Research indicates that modifications to the pregnane structure can enhance the pharmacological profile of these steroids, improving their efficacy and reducing side effects .

Hormonal Treatments

This compound derivatives have been explored for their potential in hormone replacement therapies. These compounds can mimic natural hormones and are being studied for their effectiveness in treating conditions such as adrenal insufficiency and menopause-related symptoms .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference compound for method development and validation.

Impurity Profiling

The compound is classified as a Pharmaceutical Analytical Impurity (PAI) and is crucial for conducting stability studies on steroid formulations. It aids in identifying degradation products and impurities that may arise during storage or processing . This ensures the quality and safety of pharmaceutical products.

Method Development

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound as a reference standard to validate methods for quantifying steroid levels in biological samples. Its known properties facilitate accurate calibration curves essential for reliable analytical results .

Research Applications

Beyond pharmaceuticals and analytical chemistry, this compound is also significant in various research domains.

Biological Research

Studies have investigated the biological activities of this compound and its derivatives, focusing on their interactions with hormone receptors. Research suggests that these compounds may influence cellular pathways related to growth and metabolism .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex steroid structures through various chemical transformations such as oxidation and reduction processes . This versatility makes it valuable for researchers developing new steroid derivatives with enhanced biological activity.

Case Studies

作用机制

The mechanism of action of Pregna-4,9(11),16-triene-3,20-dione involves its conversion to active corticosteroids, which then interact with glucocorticoid receptors in the body. These receptors modulate the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

相似化合物的比较

Similar Compounds

Pregna-1,4,9(11),16-tetraene-3,20-dione: Another precursor in corticosteroid synthesis with a similar structure but additional double bonds.

Pregna-4,9(11)-diene-17α,21-diol-3,20-dione: A hydroxylated derivative with distinct biological activity.

Uniqueness

Pregna-4,9(11),16-triene-3,20-dione is unique due to its specific arrangement of double bonds and functional groups, which make it a versatile intermediate in the synthesis of various corticosteroids. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .

生物活性

Pregna-4,9(11),16-triene-3,20-dione, also known as pregnatetraenedione, is a steroidal compound that plays a crucial role as a precursor in the synthesis of corticosteroids. Its unique chemical structure significantly influences its biological activity and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Steroidal Nucleus : Comprising four fused rings (three cyclohexane and one cyclopentane).

- Double Bonds : Located at positions 4, 9(11), and 16.

- Ketone Groups : Present at positions 3 and 20.

These structural features contribute to its reactivity and interactions with various biological molecules.

The biological activity of this compound primarily revolves around its role as an intermediate in corticosteroid synthesis. While the compound itself does not bind directly to glucocorticoid receptors, its derivatives exhibit significant affinity for these receptors. The mechanism can be summarized as follows:

- Synthesis of Corticosteroids : Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical modifications to produce corticosteroids.

- Receptor Binding : The synthesized corticosteroids bind to glucocorticoid receptors in target cells.

- Gene Regulation : The steroid-receptor complex translocates to the nucleus and modulates gene expression related to inflammation and immune responses.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Synthesis Pathway : It is synthesized from phytosterols through microbial and chemical processes.

- Metabolic Pathways : The compound participates in metabolic pathways that affect cellular functions such as signaling and metabolism.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : It may impact signaling pathways related to inflammation.

- Gene Expression : Alters the expression of genes involved in

属性

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEZJENWQRMZIX-BVPXEZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。